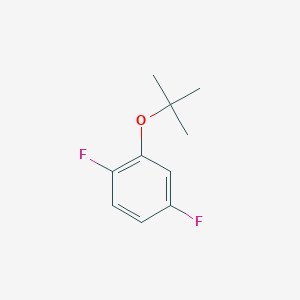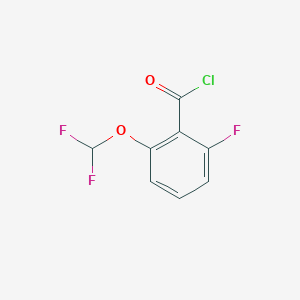
5-(Difluoromethyl)pyridine-2-boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethyl)pyridine-2-boronic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group attached to the pyridine ring, along with a boronic acid functional group. The combination of these functional groups makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of a metalation reagent to form an organometallic intermediate, which is then reacted with a boric acid ester to yield the desired boronic acid compound . The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)pyridine-2-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
5-(Difluoromethyl)pyridine-2-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
5-(Difluoromethyl)pyridine-2-boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-(Difluoromethyl)pyridine-2-boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the transmetalation step, where the boron atom transfers its organic group to the palladium center . This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The difluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various synthetic applications .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Pyridine-2-boronic acid: Lacks the difluoromethyl group, making it less reactive in certain coupling reactions.
Phenylboronic acid: A simpler boronic acid compound used in similar coupling reactions but with different reactivity and selectivity profiles.
Uniqueness
5-(Difluoromethyl)pyridine-2-boronic acid is unique due to the presence of the difluoromethyl group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries .
特性
分子式 |
C6H6BF2NO2 |
|---|---|
分子量 |
172.93 g/mol |
IUPAC名 |
[5-(difluoromethyl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C6H6BF2NO2/c8-6(9)4-1-2-5(7(11)12)10-3-4/h1-3,6,11-12H |
InChIキー |
NMFZDCFNGZHDPJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC=C(C=C1)C(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13689627.png)



![N-[2-[[5-Chloro-2-[[4-[4-(dimethylamino)-1-piperidyl]-2-methoxyphenyl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide](/img/structure/B13689651.png)


![3-[(Chloromethoxy)methyl]heptane](/img/structure/B13689672.png)
![9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13689683.png)


